4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
One common synthetic route includes the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, which is then further functionalized to introduce the phenyl and methyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]BUTANOIC ACID can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Ixabepilone: A thiazole-containing compound used in cancer therapy. The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit.
Properties
IUPAC Name |
5-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-14(11-6-3-2-4-7-11)17-15(21-10)16-12(18)8-5-9-13(19)20/h2-4,6-7H,5,8-9H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVQVAKGGOYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.